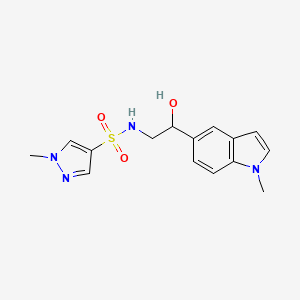

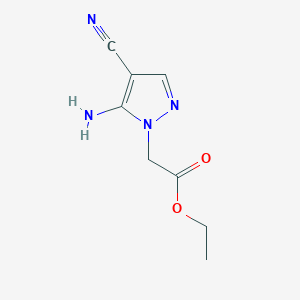

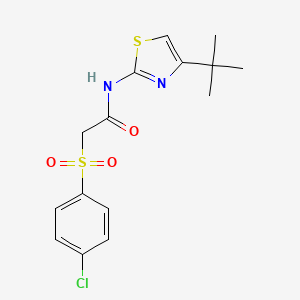

![molecular formula C15H23N3O2 B2357366 Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1211596-61-0](/img/structure/B2357366.png)

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used as an intermediate for many pharmaceutically active substances .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives was reported, where tert-butyl 2-amino phenylcarbamate was condensed with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound (S)-1-tert-Butoxycarbonyl-3-aminopyrrolidine has a molecular weight of 350.32 and a boiling point of 216-217 °C .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is described, highlighting the chemical's utility in creating chiral pyrrolidine derivatives. This method involves a nitrile anion cyclization strategy, offering a high yield and enantiomeric excess, demonstrating the compound's role in synthesizing chiral building blocks for further chemical or pharmaceutical applications (Chung et al., 2005).

Pharmacological Potential

Investigations into CP-533,536, a compound structurally related to tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate, reveal its development to aid in bone fracture healing. This research underscores the compound's relevance in understanding metabolic pathways and its potential as a therapeutic agent (Prakash et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a derivative, is characterized through X-ray diffraction studies. This analysis provides insights into the compound's conformation and intermolecular interactions, essential for designing molecules with desired physical and chemical properties (Naveen et al., 2007).

Continuous Flow Synthesis

A novel one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrates the compound's role in facilitating efficient, scalable chemical reactions. This approach highlights its significance in streamlining the synthesis process for complex organic molecules (Herath & Cosford, 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRQOXULXDFABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

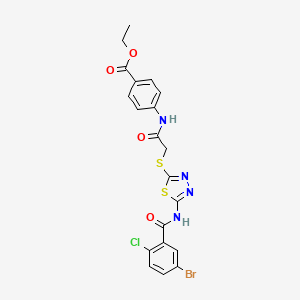

![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)

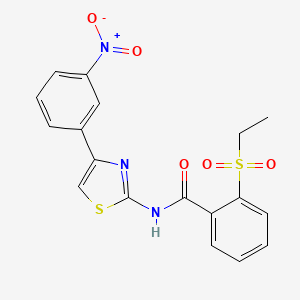

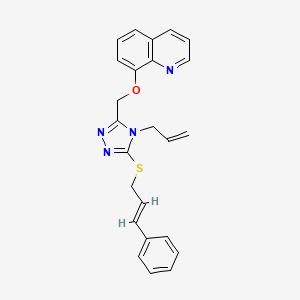

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

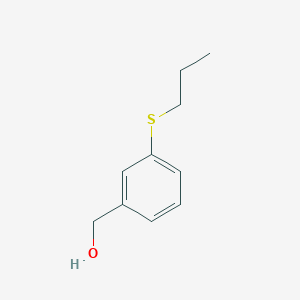

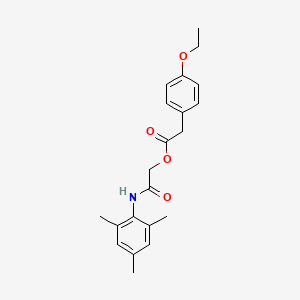

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)

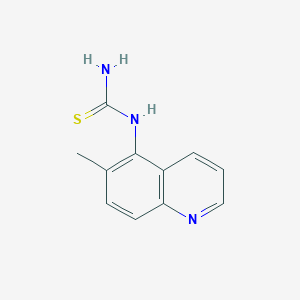

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)